molecular formula C17H12FN3S2 B12194127 [6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine

[6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-yl](2-thienylmethyl)amine

Cat. No.: B12194127
M. Wt: 341.4 g/mol
InChI Key: RVSNCIOVQDHHSR-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiopheno[2,3-e]pyrimidine core, and a thienylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine typically involves multi-step organic reactions. The process begins with the preparation of the thiopheno[2,3-e]pyrimidine core, followed by the introduction of the fluorophenyl group and the thienylmethylamine moiety. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-Fluorophenyl)thiopheno[2,3-e]pyrimidin-4-ylamine stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of a fluorophenyl group and a thiopheno[2,3-e]pyrimidine core is particularly noteworthy, as it can influence the compound’s interaction with molecular targets and its overall stability.

Properties

Molecular Formula

C17H12FN3S2

Molecular Weight

341.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C17H12FN3S2/c18-12-5-3-11(4-6-12)15-8-14-16(23-15)17(21-10-20-14)19-9-13-2-1-7-22-13/h1-8,10H,9H2,(H,19,20,21)

InChI Key

RVSNCIOVQDHHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=NC=NC3=C2SC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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